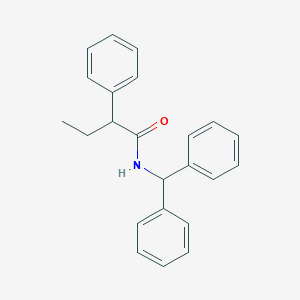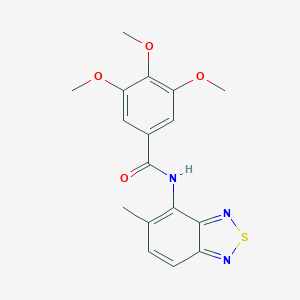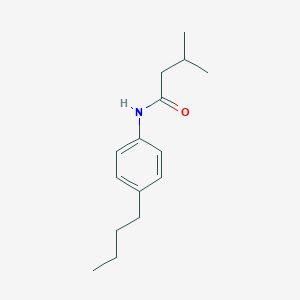
N-(diphenylmethyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-2-phenylbutanamide is an organic compound with the molecular formula C23H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(diphenylmethyl)-2-phenylbutanamide can be synthesized through several methods. One common approach involves the Ritter reaction, where benzhydrol reacts with phenylacetonitrile in the presence of a strong acid like sulfuric acid (H2SO4) or aluminum hydrogen sulfate (Al(HSO4)3). The reaction typically requires refluxing in a suitable solvent such as nitromethane . Another method involves the deprotection of N-benzhydryl groups in β-lactams using N-bromosuccinimide (NBS) and catalytic bromine under sunlight irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often preferred to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(diphenylmethyl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl amines .
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, detergents, and other chemical products.
Wirkmechanismus
The mechanism of action of N-(diphenylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antibacterial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
N-(diphenylmethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:
N-benzhydrylbenzamide: Similar structure but with a different alkyl chain length.
N,N-diphenethylbenzamide: Contains two phenethyl groups instead of the benzhydryl group.
N,N-dihexylbenzamide: Features hexyl groups, leading to different physical and chemical properties
These compounds share some structural similarities but differ in their specific functional groups and chain lengths, which can influence their reactivity and applications.
Eigenschaften
Molekularformel |
C23H23NO |
|---|---|
Molekulargewicht |
329.4g/mol |
IUPAC-Name |
N-benzhydryl-2-phenylbutanamide |
InChI |
InChI=1S/C23H23NO/c1-2-21(18-12-6-3-7-13-18)23(25)24-22(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3,(H,24,25) |
InChI-Schlüssel |
DYUNUYGJNCIPFD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B411685.png)


![Dimethyl 5-[(3-propoxybenzoyl)amino]isophthalate](/img/structure/B411694.png)
![Dimethyl 5-[(3-butoxybenzoyl)amino]isophthalate](/img/structure/B411695.png)
![Dimethyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B411696.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B411699.png)
![2-iodo-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B411700.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B411701.png)
![1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B411704.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B411705.png)
![Dimethyl 2-[(2-phenoxypropanoyl)amino]terephthalate](/img/structure/B411707.png)

